1-(3-Chlorophenyl)-3-(3-methyl-1,3-thiazol-2-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)urea is an organic compound that belongs to the class of ureas
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)urea typically involves the reaction of 3-chlorophenyl isocyanate with 3-methyl-2,3-dihydro-1,3-thiazole. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process might include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could result in various substituted ureas.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-3-(2,3-dihydro-1,3-thiazol-2-ylidene)urea: Lacks the methyl group, which may affect its chemical properties and biological activities.
1-(3-chlorophenyl)-3-(3-methyl-2,3-dihydro-1,3-oxazol-2-ylidene)urea: Contains an oxazole ring instead of a thiazole ring, leading to different reactivity and applications.
Uniqueness
1-(3-chlorophenyl)-3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazolidene ring and chlorophenyl group make it a versatile compound for various applications.
Properties
Molecular Formula |
C11H10ClN3OS |
---|---|
Molecular Weight |
267.74 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(3-methyl-1,3-thiazol-2-ylidene)urea |
InChI |
InChI=1S/C11H10ClN3OS/c1-15-5-6-17-11(15)14-10(16)13-9-4-2-3-8(12)7-9/h2-7H,1H3,(H,13,16) |
InChI Key |
VXVHNTWNSVPFOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CSC1=NC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.